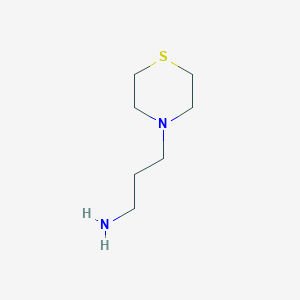

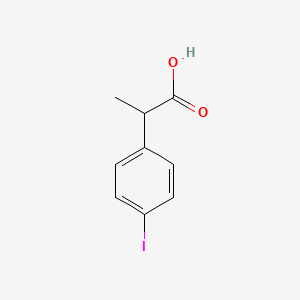

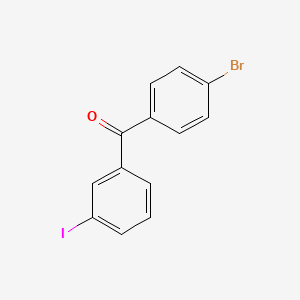

![molecular formula C11H15ClN2O2 B1283666 Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 285119-72-4](/img/structure/B1283666.png)

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

Vue d'ensemble

Description

The compound "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" is a chemical entity that has been studied in various contexts. While the provided papers do not directly discuss this exact compound, they do provide insights into related chemical structures and reactions that can be informative. For instance, terbacil, a related compound, has been analyzed using electron capture gas chromatography, indicating the potential for similar analytical techniques to be applied to the compound .

Synthesis Analysis

The synthesis of related carbamate compounds involves the use of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . A similar approach could potentially be adapted for the synthesis of "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate". Additionally, the synthesis of a related compound using a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been reported, which could provide a template for the synthesis of the compound of interest .

Molecular Structure Analysis

X-ray crystallographic analysis has been used to characterize the molecular structure of related compounds, revealing the presence of intramolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that similar structural analyses could be conducted on "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" to determine its molecular conformation and stability.

Chemical Reactions Analysis

The reactivity of related carbamate compounds has been explored, with one study describing the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with various electrophiles leading to functionalized carbamates . This indicates that "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" may also undergo reactions with electrophiles, potentially leading to a range of derivatives with different functional groups.

Physical and Chemical Properties Analysis

Although the specific physical and chemical properties of "Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate" are not detailed in the provided papers, the analysis of related compounds through spectroscopic methods such as FTIR, 1H, and 13C NMR can provide valuable information about the functional groups present and the overall molecular structure . These techniques could be applied to the compound to deduce its properties.

Applications De Recherche Scientifique

Crystallographic Applications Tert-butyl carbamate derivatives, including variants similar to tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate, have been extensively studied in crystallography. These studies primarily focus on the isomorphous crystal structures, where the molecules are linked via hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017). Such insights are crucial for understanding the molecular interactions and the design of new materials.

Synthetic Chemistry In synthetic chemistry, these carbamate derivatives are used as intermediates in complex reactions. For example, tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate facilitates the synthesis of various compounds through reactions like the Diels-Alder reaction and palladium-catalyzed amination (Padwa et al., 2003), (Scott, 2006). These processes are fundamental in developing pharmaceuticals and other organic compounds.

Pharmacological Research While avoiding specific details about drug use and dosage, it's notable that tert-butyl carbamate derivatives have been used in the synthesis of compounds with potential pharmacological applications. For instance, they have been employed in the synthesis of intermediates for drugs with cytotoxic activity against carcinoma cell lines (Tang et al., 2014). This highlights the significance of these compounds in medicinal chemistry research.

Material Science In material science, the specific molecular structures and bonding properties of tert-butyl carbamate derivatives are leveraged to understand and develop new materials. The studies focus on the molecular packing, hydrogen bonding, and other intermolecular interactions, which are key to designing novel materials with desired properties (Li et al., 2006).

Safety And Hazards

The safety information available for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . The associated hazard statements are H302, H315, H319, H332, and H335 . The precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P340, P362, P403, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMROIDEKDNQND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80572891 | |

| Record name | tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate | |

CAS RN |

285119-72-4 | |

| Record name | tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80572891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

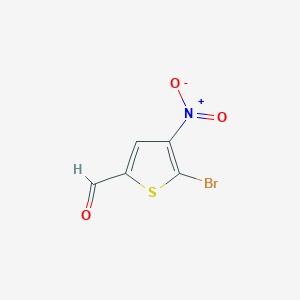

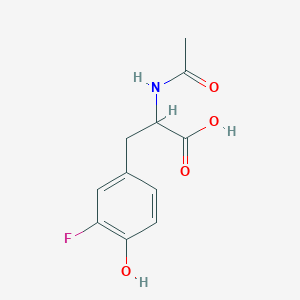

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)